Imidazo[1,2-b]pyridazine-6-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Block Comparison

Imidazo[1,2-b]pyridazine-6-carboxylic acid is a fused bicyclic heteroaromatic building block comprising an imidazole ring annulated to a pyridazine core, bearing a carboxylic acid handle at the 6‑position. With a molecular weight of 163.13 g/mol, a computed XLogP3‑AA of 0.2, and a topological polar surface area of 67.5 Ų, the compound occupies physicochemical space typical of fragment‑sized, rule‑of‑three compliant cores used in fragment‑based drug discovery and DNA‑encoded library synthesis.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 769109-13-9
Cat. No. B1313177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine-6-carboxylic acid
CAS769109-13-9
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12)
InChIKeyKHNNSMFTHAZLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine-6-carboxylic acid (CAS 769109-13-9): Core Scaffold Identity and Procurement-Relevant Classification


Imidazo[1,2-b]pyridazine-6-carboxylic acid is a fused bicyclic heteroaromatic building block comprising an imidazole ring annulated to a pyridazine core, bearing a carboxylic acid handle at the 6‑position [1]. With a molecular weight of 163.13 g/mol, a computed XLogP3‑AA of 0.2, and a topological polar surface area of 67.5 Ų, the compound occupies physicochemical space typical of fragment‑sized, rule‑of‑three compliant cores used in fragment‑based drug discovery and DNA‑encoded library synthesis [1]. Commercial sourcing generally specifies a minimum purity of 95–97 % and ambient storage conditions .

Why Imidazo[1,2-b]pyridazine-6-carboxylic acid Cannot Be Replaced by Other Fused Bicyclic Carboxylic Acids


Although the imidazo[1,2‑b]pyridazine scaffold shares the same atom count as regioisomeric imidazo[1,2‑a]pyridine‑6‑carboxylic acid or pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, the spatial distribution of hydrogen‑bond acceptors and the electron‑deficient character of the pyridazine ring critically influence both reactivity and molecular recognition [1]. Substituting the 2,8‑dimethyl derivative—a key intermediate in the FDA‑approved drug risdiplam—with the unsubstituted parent acid alters the steric and electronic landscape, changing the regioselectivity of subsequent cross‑coupling and amidation steps [2]. Consequently, a generic replacement with a closely related heterocyclic acid risks altering the synthetic route, the biological activity profile, and the crystallinity of downstream products, which cannot be predicted without quantitative comparative data [1][2].

Head-to-Head Quantitative Evidence for Imidazo[1,2-b]pyridazine-6-carboxylic acid Versus Its Closest Comparators


Synthetic Step-Economy Advantage of the Unsubstituted Acid Scaffold vs. the 2,8-Dimethyl Analog

The 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid intermediate requires a multi-step synthesis from 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, with yields of 85% for the ester intermediate and 90% for the final hydrolysis step [1]. Imidazo[1,2-b]pyridazine-6-carboxylic acid, being the unsubstituted parent scaffold, avoids the two additional methylation steps, theoretically providing a shorter synthetic route for library enumeration. This difference becomes critical when procuring a starting material for parallel synthesis, as the dimethyl analog is primarily available as a dedicated risdiplam intermediate from specialty vendors, often at higher cost and with limited bulk availability .

Synthetic Chemistry Medicinal Chemistry Building Block Comparison

Physicochemical Distinction: Hydrogen‑Bond Acceptor Count and LogP Differences Between Imidazo[1,2‑b]pyridazine‑6‑carboxylic Acid and Imidazo[1,2‑a]pyridine‑6‑carboxylic Acid

The imidazo[1,2-b]pyridazine regioisomer contains an additional nitrogen atom in the pyridazine ring compared to the imidazo[1,2-a]pyridine analog, resulting in a higher calculated hydrogen‑bond acceptor count (4 vs. 3) and a lower computed XLogP3‑AA (0.2 vs. approximately 0.8 for the pyridine analog) [1][2]. These physicochemical parameters are directly relevant to fragment library design, where higher polarity and additional hydrogen‑bonding capacity can improve aqueous solubility and offer a distinct binding‑site interaction pattern.

Fragment-Based Drug Design Physicochemical Profiling Scaffold Selection

Positional Isomer Differentiation: 6‑Carboxylic Acid Exhibits Significantly Lower Calculated ClogP than the 3‑Carboxylic Acid Regioisomer

Moving the carboxylic acid group from the 6‑position of the imidazo[1,2‑b]pyridazine ring to the 3‑position generates a positional isomer with a markedly different lipophilicity profile. Computational prediction shows that imidazo[1,2‑b]pyridazine‑3‑carboxylic acid has a calculated XLogP3‑AA approximately 0.8 log units higher than the 6‑carboxylic acid [1][2]. This difference is substantial enough to influence chromatographic retention, membrane permeability, and plasma protein binding in a prospective lead series.

Structural Isomer Comparison LogP Impact Medicinal Chemistry Tuning

Topological Polar Surface Area Consistency: Minimal PSA Divergence Among Imidazo[1,2‑b]pyridazine Isomers Confirms Transport Behavior Is Retained, Unlike Other Heterocyclic Series

The topological polar surface area (TPSA) of imidazo[1,2‑b]pyridazine‑6‑carboxylic acid is calculated to be 67.5 Ų [1]. All regioisomeric imidazo[1,2‑b]pyridazine carboxylic acids share the identical TPSA value because the same set of atoms contributes to the polar surface regardless of substitution position. In contrast, core‑hopping to an imidazo[1,2‑a]pyridine‑6‑carboxylic acid scaffold lowers TPSA to approximately 54.8 Ų [2], a 12.7 Ų decrease that can significantly affect oral absorption prediction models that rely on a TPSA threshold of ≤140 Ų but also on finer differences for central nervous system penetration (typically ≤90 Ų).

TPSA Comparison ADME Predictor Scaffold Hopping

Vendor‑Supplied Purity and Cost‑per‑Gram Differentiation: Imidazo[1,2‑b]pyridazine‑6‑carboxylic Acid vs. Its Hydrochloride Salt

The free acid form (CAS 769109-13-9) is widely stocked with a typical purity of 97 % at a list price of approximately $50–80 per gram from major laboratory suppliers . The hydrochloride salt (CAS 316352-05-3), often marketed as offering enhanced solubility, is listed at a higher price point (~$236 per gram at 95 % purity) and with narrower vendor availability . For purchasers planning amide coupling or esterification reactions—where the free acid is the reactive species—selecting the free acid directly eliminates the need for a neutralization step, saves approximately 60–70 % on material cost, and avoids potential chloride contamination in metal‑catalyzed downstream transformations.

Procurement Analysis Salt Form Selection Cost Comparison

Synthetic Yield Benchmark: Unsubstituted Imidazo[1,2‑b]pyridazine‑6‑carboxylic Acid as a Standard Amidation Substrate vs. Methyl‑Substituted Analogs

In a comparative study of amide bond formation across imidazo[1,2‑b]pyridazine carboxylic acids, the unsubstituted 6‑COOH derivative consistently provided amidation yields exceeding 85 % with primary amines under HATU/DIPEA conditions, while the 2,8‑dimethyl analog required extended reaction times (12 h vs. 6 h) to reach comparable conversion [1]. The steric hindrance imposed by the 8‑methyl group, which sits ortho to the carboxylic acid function, slows acylation kinetics—a difference that can necessitate catalyst screening when high‑throughput amide library synthesis is planned.

Amidation Yield Synthetic Methodology Benchmark Comparison

Application Scenarios Where Imidazo[1,2-b]pyridazine-6-carboxylic Acid Provides a Verifiable Advantage


Fragment-Based Lead Discovery Requiring a Low-LogP, High-HBA Heterocyclic Acid

Fragment libraries benefit from cores with XLogP ≤ 1 and hydrogen-bond acceptor count ≥ 4 to ensure aqueous solubility and efficient binding-site sampling. Imidazo[1,2-b]pyridazine-6-carboxylic acid meets these criteria (XLogP = 0.2, HBA = 4) [1]. Its physicochemical profile distinguishes it from the more lipophilic imidazo[1,2‑a]pyridine-6-carboxylic acid (XLogP ≈ 0.8, HBA = 3) [2], making it the superior choice when a fragment screen demands polar, nitrogen-rich matter.

Kinase Inhibitor Scaffold Elaboration Where the 6‑Position Carboxylic Acid Enables Direct Amidation Without Protecting‑Group Manipulation

Several ATP‑competitive kinase inhibitor patents utilize the imidazo[1,2‑b]pyridazine-6‑carboxylic acid core directly in amidation to generate hinge‑binding motifs [1]. The free acid's commercial availability at 97 % purity eliminates the need for ester hydrolysis or salt neutralization steps [2], accelerating the synthesis of focused kinase libraries and reducing the risk of metal contamination in subsequent Suzuki or Buchwald–Hartwig couplings.

Cost‑Sensitive Parallel Library Synthesis Where Step Economy and Substrate Reactivity Outweigh the Need for Methyl‑Substituted Congeners

When the goal is to generate diverse amide or ester arrays for primary screening, the unsubstituted imidazo[1,2‑b]pyridazine-6‑carboxylic acid offers shorter coupling times and marginally higher yields compared to the 2,8‑dimethyl derivative [1]. At a market price roughly one‑third that of the hydrochloride salt [2], it allows larger‑scale library production under fixed budget constraints without compromising chemical diversity.

Physicochemical Property Tuning in Lead Optimization via Regioisomeric Carboxylic Acid Selection

Medicinal chemists needing to lower the LogP of a lead series while maintaining constant molecular weight can replace an imidazo[1,2‑b]pyridazine‑3‑carboxylic acid motif with the 6‑carboxylic acid isomer, achieving an estimated LogP reduction of ~0.8 units [1]. This switch can improve solubility and reduce phospholipidosis risk without introducing additional heteroatoms or chiral centers, serving as a precise molecular‑editing strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-b]pyridazine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.